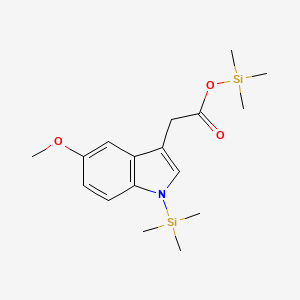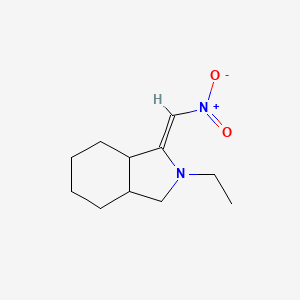![molecular formula C16H28O3 B14627128 [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid CAS No. 53889-42-2](/img/structure/B14627128.png)
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a methanol and propanoic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the methanol and propanoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The functional groups can be substituted with other groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar in structure but lacks the propanoic acid group.
Cyclohexanone: Contains a ketone group instead of methanol and propanoic acid.
Cyclohexane: A simpler hydrocarbon without functional groups.
Uniqueness
What sets [3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid apart from these similar compounds is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound with a wide range of applications in different fields.
Propriétés
Numéro CAS |
53889-42-2 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid |
InChI |
InChI=1S/C13H22O.C3H6O2/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14;1-2-3(4)5/h5,9,13-14H,3-4,6-8,10H2,1-2H3;2H2,1H3,(H,4,5) |
Clé InChI |
MOPCDOULPFQTNN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(=CCCC1=CC(CCC1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
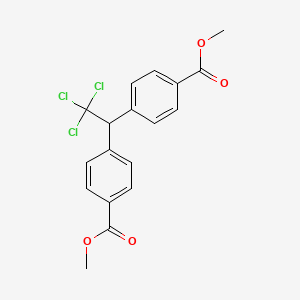
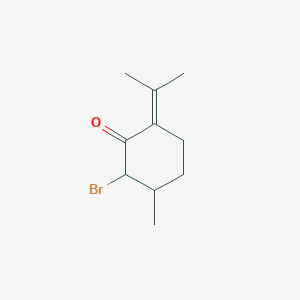
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

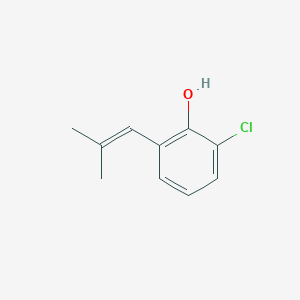
![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
